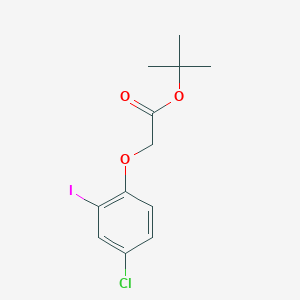

tert-Butyl (4-chloro-2-iodophenoxy)acetate

Descripción general

Descripción

Tert-Butyl (4-chloro-2-iodophenoxy)acetate, also known as TIBA, is an organic compound that has been used in a variety of scientific research applications in recent years. TIBA is a member of the phenoxyacetate family and is a versatile reagent that has been used in organic synthesis, as a catalyst, and in biochemistry. TIBA is a colorless, non-volatile liquid that is soluble in most organic solvents and has a low vapor pressure. It is a useful reagent for the synthesis of various compounds, and it has been used in the preparation of a wide range of organic compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

tert-Butyl (4-chloro-2-iodophenoxy)acetate: is utilized in organic synthesis as a precursor for the preparation of various organic compounds. Its tert-butyl group can be deprotected under acidic conditions, revealing a reactive hydroxyl group that can undergo further chemical transformations .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceuticals. The iodine and chlorine atoms present in the compound can be strategically replaced or used in cross-coupling reactions to create complex molecules with potential therapeutic effects .

Material Science

The compound’s unique structure allows it to be used in the development of new materials. For instance, it can be incorporated into polymers to enhance their properties or to create novel polymer structures with specific functionalities .

Catalysis

tert-Butyl (4-chloro-2-iodophenoxy)acetate: can act as a ligand for catalysts in various chemical reactions. The phenoxy group can coordinate to metal centers, influencing the reactivity and selectivity of the catalytic system .

Agricultural Chemistry

This compound may find applications in the synthesis of agrochemicals. The halogen atoms make it a versatile intermediate for the creation of compounds that can protect crops from pests and diseases .

Environmental Science

In environmental science, researchers can use this compound to study degradation processes. It can serve as a model compound to understand how esters break down in natural settings, which is crucial for assessing the environmental impact of organic pollutants .

Biochemistry

The tert-butyl group’s steric bulk makes it an interesting moiety for biochemistry studies, particularly in enzyme-catalyzed reactions where it can be used to probe the active site’s accommodation of bulky substrates .

Analytical Chemistry

Lastly, in analytical chemistry, tert-Butyl (4-chloro-2-iodophenoxy)acetate can be used as a standard or reagent in chromatographic methods or mass spectrometry to identify or quantify other compounds due to its distinctive halogenated pattern .

Propiedades

IUPAC Name |

tert-butyl 2-(4-chloro-2-iodophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClIO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQGLDUMNSZYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-chloro-2-iodophenoxy)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B1404984.png)

![2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404985.png)

![2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1404986.png)

![5-Bromo-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1404988.png)

![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1404989.png)

![2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1404990.png)

![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B1404992.png)

![6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B1404993.png)

![Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404996.png)